2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
説明
This compound (hereafter referred to by its synonym CGP 74514A hydrochloride, CAS 481724-82-7) is a purine derivative characterized by:
特性
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXPZPXAWTYJM-LDXVYITESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018880, DTXSID701017243 | |
| Record name | 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481724-82-7 | |
| Record name | N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Structural Overview and Synthetic Design
The target compound features a purine core substituted at positions 2, 6, and 9. Position 9 is occupied by an ethyl group, while positions 2 and 6 are functionalized with a (1R,2S)-2-aminocyclohexyl group and a 3-chlorophenylamine group, respectively. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
Retrosynthetic Analysis
The synthesis can be divided into three key stages:
- Purine Core Functionalization : Introduction of the ethyl group at position 9.
- Amino Group Coupling : Sequential substitution at positions 2 and 6 with stereochemically defined cyclohexylamine and 3-chlorophenylamine.
- Salt Formation : Conversion of the free base to the hydrochloride salt.
Synthetic Routes and Optimization
Step 1: 9-Ethylpurine Intermediate
The synthesis begins with purine (or a derivative such as 6-chloropurine) undergoing alkylation at position 9. Ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C yields 9-ethylpurine.
Key Data :
Step 2: Sequential Nucleophilic Substitutions
Position 2: (1R,2S)-2-Aminocyclohexyl Coupling
The stereospecific introduction of the (1R,2S)-2-aminocyclohexyl group requires chiral resolution. Two approaches are documented:
- Chiral Pool Synthesis : Use of (1R,2S)-2-aminocyclohexanol as a starting material, converted to the amine via Mitsunobu reaction with phthalimide, followed by deprotection.
- Asymmetric Catalysis : Nickel-catalyzed amination of 2-chloro-9-ethylpurine with racemic trans-1,2-diaminocyclohexane, resolved via chiral chromatography.
Comparative Data :
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Chiral Pool | 65 | 99 |
| Asymmetric Catalysis | 58 | 95 |
Stereochemical Control and Characterization
The (1R,2S) configuration is critical for biological activity. X-ray crystallography confirms the absolute configuration of the cyclohexylamine moiety. Key spectroscopic data:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 eq.) in ethanol at 0–5°C. The precipitate is filtered and dried under vacuum.
Critical Parameters :
Analytical and Regulatory Considerations
Purity Profiling
化学反応の分析
CGP-74514A 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 置換反応に一般的に使用される試薬には、ハロゲンやアミンやチオールなどの求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体の形成につながる可能性があり、還元は化合物の還元形を生み出す可能性があります .
科学的研究の応用
CGP-74514A 塩酸塩は、次のような幅広い科学研究用途を持っています。
化学: CDK1 阻害剤の化学的特性と反応性を研究するためのツールとして使用されます。
生物学: 細胞生物学研究で、細胞周期の調節とアポトーシスを調査するために使用されます。
医学: 特に腫瘍の増殖を阻害するために CDK1 を標的とする癌治療における潜在的な治療用途を探求するための前臨床研究で使用されます。
作用機序
CGP-74514A 塩酸塩は、細胞周期の進行に関与する重要な酵素である CDK1 を選択的に阻害することによってその効果を発揮します。CDK1 の活性部位に結合することにより、化合物は標的タンパク質のリン酸化を防ぎ、それにより G2/M 期で細胞周期の進行を阻害します。この阻害は、細胞周期の停止につながり、癌細胞でアポトーシスを誘発する可能性があります。 関与する分子標的と経路には、サイクリン B/CDK1 複合体と、細胞分裂と生存を調節する下流のシグナル伝達経路が含まれます .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues
N2-((1R,4R)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives (7a-j)
- Key Differences: N9 substituent: Cyclopentyl instead of ethyl. Cyclohexyl configuration: (1R,4R)-4-aminocyclohexyl vs. (1R,2S)-2-aminocyclohexyl. Bioactivity: These derivatives exhibited moderate to good antibacterial activity (MIC values against E. coli, S. aureus, and B. subtilis), suggesting that the cyclopentyl group and cyclohexyl stereochemistry influence antimicrobial potency .
6-Chloro-9H-purine derivatives (e.g., compound 2h in )
- Key Differences :
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS 190654-89-8)
- Key Differences: N2 substituent: Chlorine instead of aminocyclohexyl. N6 substituent: 3-methoxyphenyl vs. 3-chlorophenyl. Physicochemical Properties: Molecular formula C₁₂H₁₀ClN₅O (Molar Mass: 283.7 g/mol) contrasts with C₁₉H₂₇ClN₇·HCl (484.4 g/mol for CGP 74514A hydrochloride), indicating divergent solubility and bioavailability .
Bioactivity and Mode of Action Comparisons
- CGP 74514A Hydrochloride: While direct bioactivity data are unavailable in the evidence, structurally related purine derivatives often target kinases, GTPases, or adenosine receptors.
- Antibacterial Analogues (7a-j) : The cyclopentyl and substituted phenyl groups in these derivatives correlate with MIC values, suggesting that bulkier N9 substituents (e.g., cyclopentyl) enhance membrane penetration in bacterial cells .
- Bioactivity Profiling : highlights that compounds with similar bioactivity profiles cluster based on shared modes of action, which strongly correlate with structural similarities (e.g., purine core and halogenated aryl groups) .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Indices : Used to quantify structural similarity. For example, CGP 74514A and compound 2h () may share a moderate similarity score due to the purine core but diverge in substituent pharmacophores .
- Fragmentation Patterns : Molecular networking () based on MS/MS data could group CGP 74514A with other N6-arylpurines, as fragmentation patterns (cosine scores >0.7) reflect conserved aryl-purine bonds .
Chemical-Genetic Profiling
- notes that compounds with similar fitness defect profiles in genome-wide assays share modes of action. CGP 74514A’s profile (if available) could be compared to known kinase inhibitors or antibacterial agents .
Data Table: Key Comparative Features
Critical Considerations in Similarity Analysis
- The hydrochloride salt in CGP 74514A may alter solubility and bioavailability compared to free-base analogues, complicating direct comparisons .
- Lumping Strategies : suggests that structurally similar compounds (e.g., shared purine cores) may be grouped for predictive modeling, though substituent-specific effects must be validated experimentally .
生物活性
The compound 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a purine base structure with various substituents that may influence its biological activity. The presence of the chlorophenyl group and the cyclohexyl amine moiety are critical for its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities, primarily through:
- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors are being explored for their therapeutic potential in treating various cancers and neurodegenerative diseases .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in cells. This effect could be beneficial in conditions characterized by high oxidative stress, such as diabetes and neurodegenerative disorders .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its HDAC inhibitory action, it could be utilized in cancer treatment regimens. HDAC inhibitors have shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of other chemotherapeutic agents .
- Neuroprotection : The antioxidant properties may provide neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For example, studies showed significant reductions in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
- Animal Models : In vivo studies using mouse models of cancer have indicated that administration of the compound led to reduced tumor growth compared to control groups. These findings support its potential as an anticancer agent .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic protein levels within cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For analogs, microwave-assisted synthesis under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) improves reaction efficiency and reduces side products. Key intermediates like 9-ethylpurine derivatives are functionalized with cyclohexylamine and 3-chlorophenyl groups via regioselective coupling. Purification employs column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization .
- Critical Parameters :
- Microwave irradiation reduces reaction time from hours to minutes .
- pH control (6.5–7.5) during amination prevents decomposition .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer : Structural validation combines NMR (¹H/¹³C, DEPT, COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for absolute configuration). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents are quantified using gas chromatography (GC) .
- Data Example :
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, purine H-8), 7.45–7.32 (m, 4H, aromatic), 3.89 (q, 2H, CH2CH3) .
- HPLC Purity : ≥98% (retention time: 12.3 min) .
Q. What in vitro models are used to screen the compound’s bioactivity, and how are endpoints quantified?
- Methodological Answer : Antibacterial activity is tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) strains using broth microdilution (CLSI guidelines). Minimum Inhibitory Concentration (MIC) is determined at 18–24 hours via optical density (OD600). Cytotoxicity assays (e.g., MTT) on mammalian cell lines (HEK293, HepG2) assess selectivity .
- Typical Results :
- MIC range: 8–64 µg/mL for bacterial strains .
- Selectivity Index (IC50/MIC): >10 indicates low cytotoxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target binding?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to optimize substituent placement. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to targets like bacterial DNA gyrase. Free energy perturbation (FEP) refines binding poses. Validation involves correlating docking scores with experimental MIC values .
- Case Study :
Q. What experimental design strategies minimize variability in bioactivity assays while exploring structure-activity relationships (SAR)?
- Methodological Answer : Response Surface Methodology (RSM) and factorial designs (e.g., Box-Behnken) optimize assay conditions (pH, temperature, inoculum size). Orthogonal partial least squares (OPLS) regression identifies SAR-driving descriptors (e.g., logP, polar surface area). Replicates (n ≥ 3) and blinded controls reduce bias .
- Example Design :
Q. What advanced techniques (e.g., cryo-EM, X-ray crystallography) elucidate the compound’s mechanism of action at atomic resolution?
- Methodological Answer : Co-crystallization with target proteins (e.g., DNA gyrase) followed by X-ray diffraction (1.5–2.0 Å resolution) reveals binding interactions. Cryo-EM (2.5–3.5 Å) visualizes dynamic inhibition mechanisms. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding .
- Key Findings :
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise from solvation effects or protein flexibility. Remediation steps:
Re-optimize docking parameters (e.g., inclusion of explicit water molecules).
Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability.
Validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, buffer systems)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
